molecular formula C24H27BrN2O2 B11326092 6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11326092
M. Wt: 455.4 g/mol
InChI Key: OYKOCHRARRXZLL-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methylation: The methyl group at the 3rd position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Amidation: The carboxamide group is introduced through an amidation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Piperidine Substitution: The piperidine moiety is introduced via nucleophilic substitution reactions, where the piperidine ring is attached to the ethyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups into alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound may influence cellular pathways by interacting with key proteins or nucleic acids, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the piperidine and 4-methylphenyl groups, potentially altering its biological activity.

    3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and interactions.

    6-bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]-1-benzofuran-2-carboxamide: Lacks the piperidine ring, which could influence its pharmacological properties.

Uniqueness

The presence of both the bromine atom and the piperidine moiety in 6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide makes it unique compared to its analogs. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27BrN2O2

Molecular Weight

455.4 g/mol

IUPAC Name

6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27BrN2O2/c1-16-6-8-18(9-7-16)21(27-12-4-3-5-13-27)15-26-24(28)23-17(2)20-11-10-19(25)14-22(20)29-23/h6-11,14,21H,3-5,12-13,15H2,1-2H3,(H,26,28)

InChI Key

OYKOCHRARRXZLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=C(C=C3)Br)C)N4CCCCC4

Origin of Product

United States

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